molecular formula C10H9BrN2O2 B15094574 Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B15094574
M. Wt: 269.09 g/mol
InChI Key: TVIBWYCYIIRBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine at position 5, a methyl group at position 6, and a methyl ester at position 2. Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 281.10 g/mol. This compound is of significant interest in medicinal chemistry due to the structural versatility of the pyrrolopyridine scaffold, which is known to exhibit diverse biological activities, including antimicrobial and antifungal properties .

The bromine atom at position 5 enhances electrophilic reactivity, making the compound a valuable intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl ester group at position 3 provides a handle for hydrolysis to carboxylic acid derivatives, expanding its utility in drug discovery workflows .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-5-8(11)3-6-7(10(14)15-2)4-12-9(6)13-5/h3-4H,1-2H3,(H,12,13)

InChI Key

TVIBWYCYIIRBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the following steps:

    Bromination: The starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, to form various oxidized or reduced products.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidized Products: Compounds with oxidized pyridine rings.

    Reduced Products: Compounds with reduced pyridine rings.

    Carboxylic Acid: Formed from ester hydrolysis.

Scientific Research Applications

Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological receptors.

    Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be contextualized by comparing it to related pyrrolo[2,3-b]pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Purity Key Properties/Applications Reference ID
This compound 5-Br, 6-Me, 3-COOMe C₁₀H₉BrN₂O₂ 97% Intermediate for cross-coupling; antimicrobial
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (QM-7047) 4-Br, 3-COOMe C₉H₇BrN₂O₂ 95% Lower electrophilicity at position 4
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Br, 6-Et, 3-OH, 2-COOEt, 1-Me C₁₄H₁₅BrN₂O₃ N/A Enhanced hydrogen bonding due to hydroxyl group
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 5-Br, 2-COOH C₈H₅BrN₂O₂ 95% Acidic moiety for salt formation
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (QV-4482) 6-Br, 2-COOMe C₉H₇BrN₂O₂ 95% Altered regioselectivity in reactions

Key Insights from Comparison

Substitution Position and Reactivity: Bromine at position 5 (as in the target compound) confers higher electrophilicity compared to bromine at position 4 (QM-7047) or 6 (QV-4482), making it more reactive in aromatic substitution or cross-coupling reactions .

Functional Group Influence :

  • The methyl ester group at position 3 (target compound) offers synthetic flexibility for hydrolysis to carboxylic acids, unlike the hydroxyl-substituted derivative (Ethyl 5-bromo-6-ethyl...), which may limit further derivatization due to polarity .
  • Carboxylic acid derivatives (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) are more suited for ionic interactions in drug-receptor binding, whereas ester derivatives prioritize lipophilicity .

Biological Activity: Pyrrolo[2,3-b]pyridine analogs with hybrid heterocyclic systems (e.g., pyrano-pyrrolo-pyridine derivatives) have demonstrated broad-spectrum antimicrobial activity against Candida spp. and Staphylococcus aureus .

Synthetic Accessibility :

  • The target compound is commercially available at 97% purity (BLD Pharmatech, Combi-Blocks), higher than positional isomers like QM-7047 (95%), indicating optimized synthetic routes .

Biological Activity

Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrN2O2
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1000340-11-3

1. Inhibition of DYRK1A

2. Antioxidant Properties

3. Anti-inflammatory Effects

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
DYRK1A InhibitionPotent nanomolar inhibition
Antioxidant ActivityScavenging free radicals
Anti-inflammatoryReduced cytokine production

Case Study: Alzheimer's Disease Model

The biological activity of this compound can be attributed to its structural features that facilitate interaction with key biological targets:

  • DYRK1A Binding : The bromine atom and the pyrrole ring enhance binding affinity to DYRK1A, leading to effective inhibition.
  • Antioxidant Mechanism : The presence of electron-donating groups contributes to its ability to neutralize reactive oxygen species (ROS).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions. Key reagents and outcomes include:

Reaction Type Reagents/Conditions Products Yield Source
Amination Primary amines, K₂CO₃, Pd(PPh₃)₄5-Amino-6-methylpyrrolopyridine derivatives56–75%
Suzuki Coupling Arylboronic acids, Pd catalysts5-Aryl-substituted analogs27–56%
Alkoxylation Alcohols, NaH, DMF5-Alkoxy derivatives60–85%

Mechanistic Insights :

  • Bromine's electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) with amines or alcohols.

  • Palladium-catalyzed cross-coupling (e.g., Suzuki) enables regioselective introduction of aryl groups at position 5 .

Ester Hydrolysis and Functionalization

The methyl ester group at position 3 undergoes hydrolysis or transesterification:

Reaction Conditions Products Applications Source
Acid Hydrolysis HCl (6M), reflux5-Bromo-6-methylpyrrolopyridine-3-carboxylic acidPrecursor for amide synthesis
Reduction LiAlH₄, THF, 0°C → RT3-Hydroxymethylpyrrolopyridine derivativeAlcohol intermediates
Transesterification Ethanol, H₂SO₄ catalystEthyl ester analogsSolubility optimization

Key Observations :

  • Hydrolysis to the carboxylic acid facilitates further derivatization, such as coupling with amines to form bioactive amides.

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the bromine substituent.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic reactions:

Reaction Reagents Position Modified Products Source
Iodination N-Iodosuccinimide (NIS), THFPosition 33-Iodo-pyrrolopyridine analog
Nitration HNO₃, H₂SO₄, 0°CPosition 2Nitro-substituted derivatives

Challenges :

  • Competitive reactivity between the pyrrole and pyridine rings requires precise temperature control (−10°C to 0°C) to favor pyrrole substitution .

Reductive Reactions

Reaction Conditions Outcome Source
Nitro Group Reduction H₂, Pd/C, MeOHAmino-pyrrolopyridine derivatives
Debromination Zn, AcOH6-Methylpyrrolopyridine-3-carboxylate

Oxidative Reactions

Reaction Conditions Outcome Source
Ester Oxidation KMnO₄, H₂O, ΔDicarboxylic acid formation
Pyridine N-Oxidation m-CPBA, CH₂Cl₂N-Oxide derivatives

Stability and Reactivity Trends

  • pH Sensitivity : The ester group hydrolyzes rapidly under basic conditions (pH > 10).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

  • Answer : The compound is typically synthesized via multi-step routes involving halogenation and esterification. For example, a related pyrrolo[2,3-b]pyridine derivative was prepared using Sonogashira coupling between 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and phenylacetylene, followed by purification via silica gel flash chromatography (heptane/ethyl acetate, 8:2) . Esterification of the carboxylic acid precursor (e.g., 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) using methanol and acid catalysts is a common approach, with purity verified by HPLC (>97%) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Answer : Key techniques include:

  • ¹H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 8.39 and 8.32 ppm in DMSO-d₆) .
  • Mass spectrometry (MS) : For molecular weight validation (e.g., C₉H₇BrN₂O₂ has a theoretical MW of 271.04) .
  • HPLC : To assess purity (>97% as per supplier data) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of this compound?

  • Answer : Optimization strategies include:

  • Catalyst screening : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with yields improved to ~51% via controlled stoichiometry .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Purification : Gradient elution in flash chromatography reduces co-elution of byproducts .

Q. What analytical approaches resolve discrepancies in NMR data between synthetic batches?

  • Answer : Contradictions may arise from residual solvents or regioisomeric impurities. Mitigation steps include:

  • 2D NMR (COSY, HSQC) : To assign ambiguous proton and carbon signals .
  • X-ray crystallography : For unambiguous structural confirmation, particularly with bromine-heavy analogs .
  • Elemental analysis : To verify stoichiometry (e.g., Br content via ICP-MS) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound in drug discovery?

  • Answer : SAR strategies involve:

  • Functional group modulation : Introducing substituents (e.g., trifluoromethyl or amino groups) at positions 5 or 6 to assess bioactivity changes .
  • Biological testing : Derivatives are screened against cancer cell lines (e.g., HCT116, MCF7) to determine GI₅₀ values, with sub-micromolar activity observed in analogs .
  • Computational modeling : Docking studies to predict binding affinity for targets like FGFR or kinases .

Q. What strategies address poor solubility of this compound in pharmacological assays?

  • Answer : Solubility challenges are tackled via:

  • Prodrug design : Conversion to phosphate or hydrochloride salts (e.g., methyl ester to carboxylic acid derivatives) .
  • Co-solvent systems : Use of DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
  • Nanoformulation : Encapsulation in liposomes or cyclodextrins to enhance bioavailability .

Q. How should conflicting bioactivity data across studies be critically evaluated?

  • Answer : Contradictions may stem from assay variability. Best practices include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize data .
  • Meta-analysis : Compare results across platforms (e.g., in vitro vs. in vivo models) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.